molecular formula C13H15NO4 B255171 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

Cat. No. B255171
M. Wt: 249.26 g/mol
InChI Key: XKFPOICHSTXLIF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a complex and debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical trials and has the potential to provide a new treatment option for patients suffering from neuropathic pain.

Mechanism of Action

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system. By blocking the AT2R, 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and is metabolized by the liver. 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has a half-life of approximately 5 hours and is excreted in the urine. There have been no reports of significant adverse effects associated with the use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid.

Advantages and Limitations for Lab Experiments

The advantages of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid for lab experiments include its high purity and stability, making it suitable for use in a wide range of assays and studies. The limitations of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid include its specificity for the AT2R, which may limit its use in studies of other pain pathways.

Future Directions

There are several future directions for the development and use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. One area of research is the identification of biomarkers that can predict response to 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid treatment. Another area of research is the exploration of combination therapies that may enhance the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in patients with neuropathic pain.
Conclusion:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is a promising new drug for the treatment of neuropathic pain. Its mechanism of action, safety profile, and efficacy make it a promising option for patients suffering from this debilitating condition. Further research is needed to fully understand the potential of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid and to identify ways to optimize its use in the treatment of neuropathic pain.

Synthesis Methods

The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-methyl-4-oxo-2-butenoic acid with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been optimized to produce high yields and purity, making it suitable for further development and testing.

Scientific Research Applications

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for the treatment of neuropathic pain. Preclinical studies have shown that 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in reducing pain intensity and improving quality of life in patients with neuropathic pain.

properties

Product Name

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(E)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8+

InChI Key

XKFPOICHSTXLIF-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C(=O)O)/C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.